

Application Notes and Protocols for HBX 28258, a Selective USP7 Inhibitor

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Compound of Interest

Compound Name: HBX 28258

Cat. No.: B607920

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Introduction

HBX 28258 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). It acts by forming a covalent bond with the catalytic cysteine residue (Cys223) within the active site of USP7, leading to its irreversible inactivation.[1][2] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the regulation of tumor suppressor p53 stability through its interaction with the E3 ubiquitin ligase MDM2.[1][3][4] By inhibiting USP7, **HBX 28258** promotes the degradation of MDM2, which in turn leads to the stabilization and activation of p53.[1] This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making USP7 an attractive target for cancer therapy.[3][5]

These application notes provide an overview of the biochemical and cellular activity of **HBX 28258**, detailed experimental protocols for its in vitro evaluation, and general guidance for designing preclinical in vivo studies based on data from similar USP7 inhibitors.

Data Presentation

Biochemical and Cellular Activity of HBX 28258

Parameter	Value	Cell Line/Assay Conditions	Reference
Target	Ubiquitin-Specific Protease 7 (USP7)	-	[1][2]
Mechanism of Action	Covalent inhibitor, binds to Cys223 in the catalytic core	-	[1]
IC ₅₀	22.6 μ M	In vitro biochemical assay	[1][2]
Cellular Effect	Promotes MDM2 degradation and p53 activation	Colon cancer cells	[3]
Downstream Effects	Induction of p53 target genes, cell cycle arrest, apoptosis	Cancer cell lines	[5]

In Vivo Data for Structurally and Mechanistically Related USP7 Inhibitors (for reference)

Note: To date, there are no published in vivo studies specifically evaluating **HBX 28258**. The following data from other selective USP7 inhibitors are provided as a reference for designing potential preclinical studies.

Compound	Animal Model	Dosage and Administration	Observed Effects	Reference
FT671	MM.1S multiple myeloma xenograft in NOD-SCID mice	25, 75, or 200 mg/kg, once daily, oral gavage	Tumor growth inhibition	[4]
P5091	Multiple myeloma xenograft in mice	Not specified	Inhibited tumor growth and prolonged survival	[4]
Compound 9	SJSA-1 osteosarcoma and RS4;11 acute leukemia xenografts in mice	100 mg/kg, daily, oral administration	Complete and durable tumor regression	[6]
Compound 12	SJSA-1 xenograft in mice	150 and 200 mg/kg, daily, oral dosing for 2 weeks	Partial tumor regression (27%)	[6]

Experimental Protocols

In Vitro USP7 Inhibition Assay

This protocol is adapted from the methods used for the discovery and characterization of small molecule USP7 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **HBX 28258** against USP7.

Materials:

- Recombinant human USP7 enzyme

- Ubiquitin-rhodamine110-glycine substrate
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
- **HBX 28258** (dissolved in DMSO)
- 384-well assay plates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **HBX 28258** in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
- Add a solution of recombinant USP7 enzyme to the wells of a 384-well plate.
- Add the diluted **HBX 28258** or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110-glycine substrate to each well.
- Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for rhodamine110).
- Calculate the initial reaction rates for each concentration of **HBX 28258**.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay for p53 Stabilization

Objective: To assess the ability of **HBX 28258** to stabilize p53 in a cellular context.

Materials:

- Human cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1)

- Cell culture medium and supplements
- **HBX 28258** (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Primary antibodies against p53, MDM2, and a loading control (e.g., β -actin)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed the cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of **HBX 28258** or DMSO (vehicle control) for a specified period (e.g., 24 hours).
- Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with primary antibodies against p53, MDM2, and the loading control.
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of p53 and MDM2, normalized to the loading control.

General Protocol for In Vivo Antitumor Efficacy Studies

Note: The following is a general protocol based on studies with other USP7 inhibitors and should be optimized for **HBX 28258**.

Objective: To evaluate the in vivo antitumor activity of **HBX 28258** in a xenograft mouse model.

Materials:

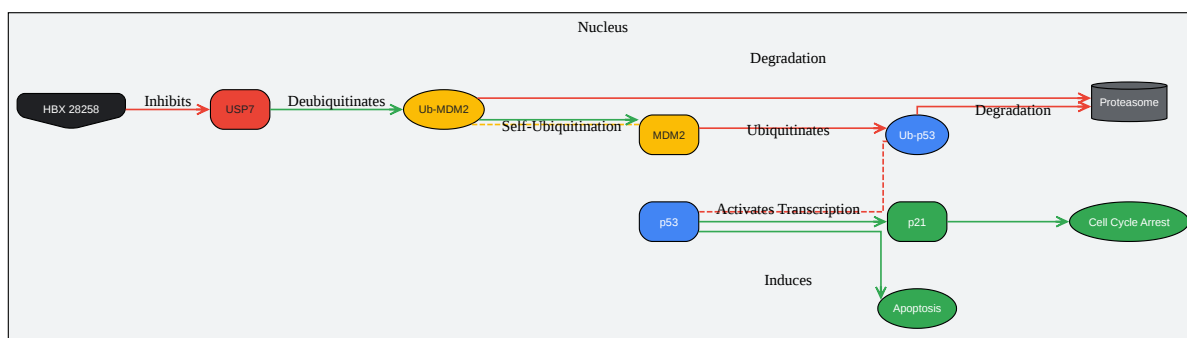
- Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
- Human cancer cell line (e.g., MM.1S, SJSA-1)
- **HBX 28258**
- Vehicle formulation (e.g., a mixture of polyethylene glycol and polysorbate 80 for poorly soluble compounds)
- Calipers for tumor measurement

Procedure:

- Implant the human cancer cells subcutaneously into the flank of the immunocompromised mice.
- Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer **HBX 28258** (at various doses, e.g., starting from 25 mg/kg) or vehicle control to the mice via the desired route (e.g., oral gavage) and schedule (e.g., once daily).
- Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
- Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry for p53 and MDM2).
- Analyze the tumor growth data to determine the efficacy of **HBX 28258**.

Visualizations

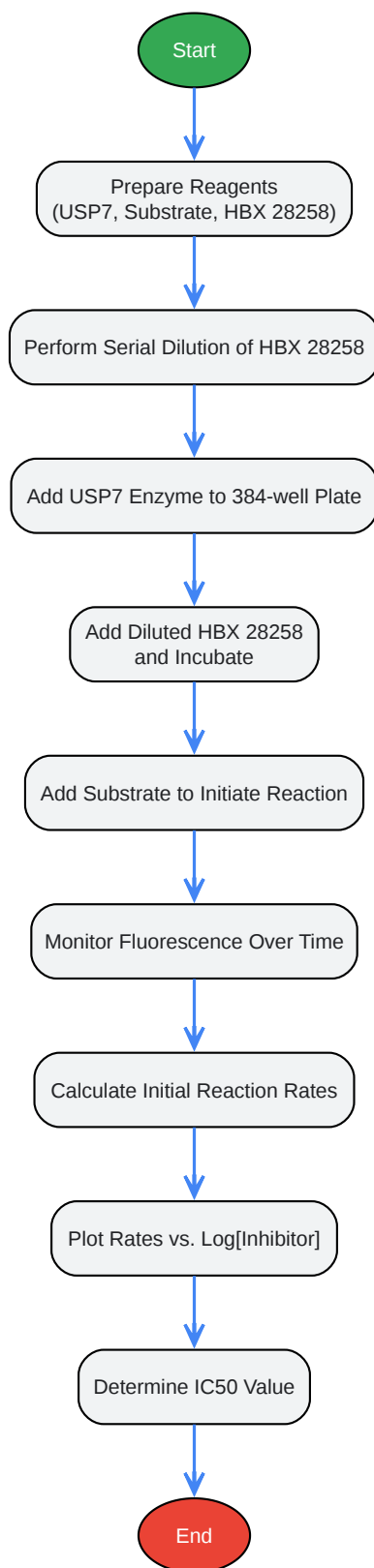
Signaling Pathway of HBX 28258 Action



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Caption: Mechanism of action of **HBX 28258** in the p53-MDM2 pathway.

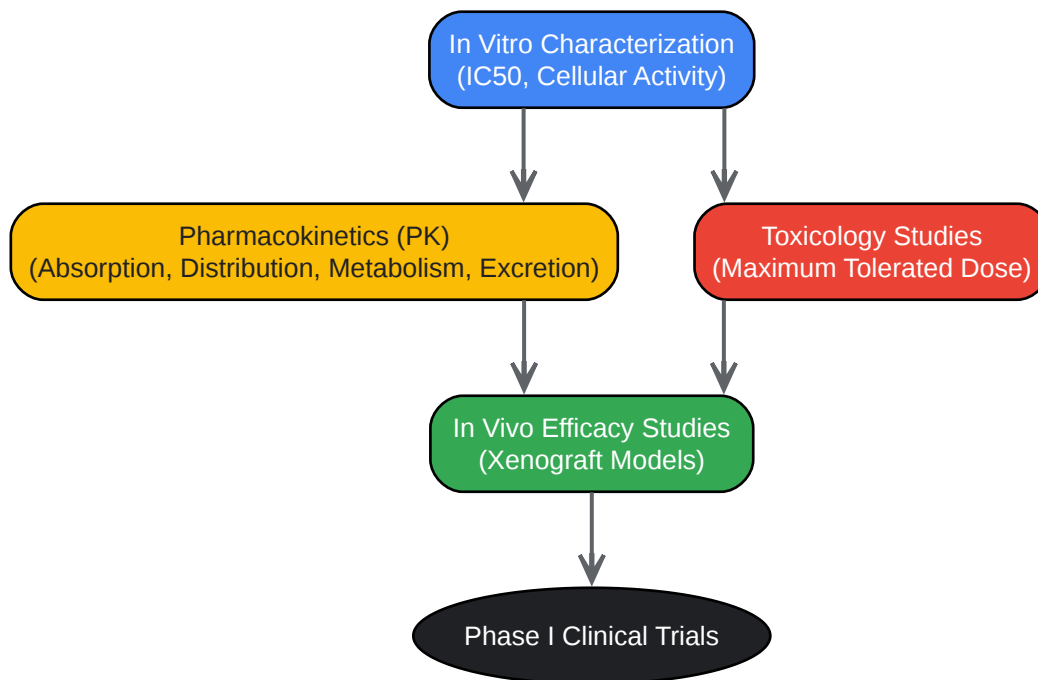
Experimental Workflow for In Vitro IC₅₀ Determination



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Caption: Workflow for determining the IC₅₀ of **HBX 28258** against USP7.

Logical Relationship for Preclinical Development



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Caption: Logical progression for the preclinical development of a USP7 inhibitor.

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